molecular formula C7H7Br2N B13909485 3,4-Dibromo-5-methylaniline

3,4-Dibromo-5-methylaniline

Cat. No.: B13909485
M. Wt: 264.94 g/mol
InChI Key: PNZYWDDCNHZYIB-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-methylaniline: is an organic compound with the molecular formula C7H7Br2N . It is a derivative of aniline, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are replaced by bromine atoms, and the hydrogen atom at the 5th position is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-methylaniline typically involves the bromination of 5-methylaniline. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-methylaniline is reacted with bromine in a controlled environment. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dibromo-5-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form 3,4-dibromo-5-methylcyclohexylamine under suitable conditions.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3,4-dibromo-5-methylcyclohexylamine.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: 3,4-Dibromo-5-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may also be used in the development of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-methylaniline depends on its specific application. In general, the compound can interact with various molecular targets through its bromine atoms and amino group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

    3,5-Dibromo-4-methylaniline: Similar in structure but with bromine atoms at the 3rd and 5th positions.

    3,4-Dibromoaniline: Lacks the methyl group at the 5th position.

    4-Bromo-3-methylaniline: Contains only one bromine atom at the 4th position.

Uniqueness: 3,4-Dibromo-5-methylaniline is unique due to the specific positioning of its bromine atoms and the presence of a methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

3,4-dibromo-5-methylaniline

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3

InChI Key

PNZYWDDCNHZYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)N

Origin of Product

United States

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